
Curcumenon
Übersicht
Beschreibung
Curcumenone is a naturally occurring compound found in the rhizome of the turmeric plant (Curcuma longa). It is a major constituent of the essential oil of turmeric and is responsible for its characteristic yellow color. Curcumenone is a powerful antioxidant, anti-inflammatory, and antimicrobial agent, making it a promising candidate for therapeutic applications.
Wissenschaftliche Forschungsanwendungen
Traditionelle Chinesische Medizin
Curcumenon ist eine Komponente von Curcuma wenyujin, einem Mitglied der Curcuma zedoaria-Familie, das aufgrund seiner zahlreichen biologisch aktiven Bestandteile eine lange Tradition in der traditionellen chinesischen Medizin (TCM) hat .
Entzündungshemmende Wirkung
This compound soll entzündungshemmende Eigenschaften besitzen. Dies macht es potenziell nützlich bei der Behandlung von Krankheiten, bei denen Entzündungen eine Schlüsselrolle spielen .
Antioxidative Wirkung
This compound zeigt auch antioxidative Wirkung. Das bedeutet, dass es schädliche freie Radikale im Körper neutralisieren kann, was dazu beitragen kann, verschiedene Krankheiten zu verhindern und den Alterungsprozess zu verlangsamen .
Antibakterielle Wirkung
Die Verbindung hat sich als antibakteriell erwiesen und könnte daher zur Bekämpfung bakterieller Infektionen nützlich sein .
Antidiabetische Wirkung
Die Forschung hat gezeigt, dass this compound antidiabetische Eigenschaften haben könnte, was darauf hindeutet, dass es bei der Behandlung von Diabetes von Vorteil sein könnte .
Antikrebswirkung
This compound hat Antikrebswirkung gezeigt, insbesondere gegen MCF-7, einen Typ von Brustkrebszellen . Dies deutet darauf hin, dass es möglicherweise in Krebsbehandlungsstrategien eingesetzt werden könnte.
Osteoporose-Behandlung
Es wurde festgestellt, dass this compound Osteoporose lindern kann, eine Erkrankung, die die Knochen schwächt und sie anfälliger für Frakturen macht .
Verbesserung der Bioverfügbarkeit
Obwohl die Bioverfügbarkeit von this compound derzeit gering ist, werden Methoden zur Verbesserung untersucht, um seine Wirksamkeit zu steigern. Zu den Strategien, die erforscht werden, gehören die Reduzierung seines Stoffwechsels oder die Steigerung der Absorption durch die Bildung von Nanopartikeln .
Wirkmechanismus
Target of Action
Curcumenone, also known as (1S,6beta)-1beta-Methyl-4-(1-methylethylidene)-7beta-(3-oxobutyl)bicyclo[4.1.0]heptan-3-one, is a natural compound derived from the Curcuma zedoaria family Curcumin, a related compound, has been shown to interact with multiple signaling molecules such as inflammatory molecules, cell survival proteins, protein kinases, protein reductases, histone acetyltransferase, histone deacetylase, glyoxalase i, xanthine oxidase, proteasome, hiv1 integrase, hiv1 protease, sarco (endo) plasmic reticulum ca 2+ atpase, dna methyltransferases 1, ftsz protofilaments, carrier proteins, and metal ions .
Mode of Action
Curcumin, a similar compound, has been shown to suppress a number of key elements in cellular signal transduction pathways pertinent to growth, differentiation, and malignant transformation . It inhibits protein kinases, c-Jun/AP-1 activation, prostaglandin biosynthesis, and the activity and expression of the enzyme cyclooxygenase (COX)-2 . Curcumin also acts as a scavenger of oxygen species, such as hydroxyl radical, superoxide anion, and singlet oxygen and inhibits lipid peroxidation as well as peroxide-induced DNA damage .
Biochemical Pathways
Curcumin, a related compound, has been shown to affect multiple biochemical pathways. It has been reported to modulate the NF-κB, MAPK, and Akt signaling pathways . These pathways are involved in inflammation, cell survival, and proliferation. The modulation of these pathways by curcumin leads to its anti-inflammatory, anti-oxidant, and anti-cancer activities .
Pharmacokinetics
Curcumin, a related compound, has been reported to have poor bioavailability due to poor absorption, rapid metabolism, and rapid systemic elimination . These factors limit the therapeutic efficacy of curcumin .
Result of Action
Curcumin, a related compound, has been shown to inhibit cell proliferation and induce apoptosis . It also exerts anti-inflammatory, anti-oxidant, anti-bactericidal, anti-diabetic, and anti-cancer activity, and also ameliorates osteoporosis .
Action Environment
It is known that the bioavailability and stability of related compounds like curcumin can be influenced by factors such as ph, temperature, and the presence of other compounds
Zukünftige Richtungen
While Curcumenone has shown promising pharmacological activities, its clinical application is still limited due to its low bioavailability, short half-life in plasma, low drug concentration in blood, and poor oral absorption . Future research should focus on improving the druggability of Curcumenone through dosage form transformation . Further studies are also needed to understand the underlying mechanism of Curcumenone and verify its clinical efficacy through clinical trials .
Biochemische Analyse
Biochemical Properties
Curcumenone interacts with various enzymes, proteins, and other biomolecules, exerting different pharmacological effects. It has been reported to have anti-inflammatory, antioxidant, antibacterial, anti-diabetic, and anti-cancer activity, and also ameliorates osteoporosis
Cellular Effects
Curcumenone influences cell function in a variety of ways. It has been shown to have anti-proliferative effects, suggesting that it may inhibit cell growth or division . It also has antioxidant properties, which means it can protect cells from damage caused by free radicals
Molecular Mechanism
It is known to interact with various biomolecules, potentially influencing enzyme activity and gene expression . The specifics of these interactions, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression, are still being studied.
Dosage Effects in Animal Models
The effects of Curcumenone can vary with different dosages in animal models. Studies have reported threshold effects, as well as toxic or adverse effects at high doses
Metabolic Pathways
Curcumenone is involved in various metabolic pathways. It interacts with several enzymes and cofactors, and can influence metabolic flux or metabolite levels . The specifics of these interactions and the exact metabolic pathways involved are still being studied.
Transport and Distribution
The transport and distribution of Curcumenone within cells and tissues is a complex process that involves various transporters and binding proteins
Subcellular Localization
It is possible that the compound is directed to specific compartments or organelles by targeting signals or post-translational modifications
Eigenschaften
IUPAC Name |
1-methyl-7-(3-oxobutyl)-4-propan-2-ylidenebicyclo[4.1.0]heptan-3-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O2/c1-9(2)11-7-13-12(6-5-10(3)16)15(13,4)8-14(11)17/h12-13H,5-8H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUZJLWLCLJEXEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C1CC2C(C2(CC1=O)C)CCC(=O)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
100347-96-4 | |
| Record name | Curcumenone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033253 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


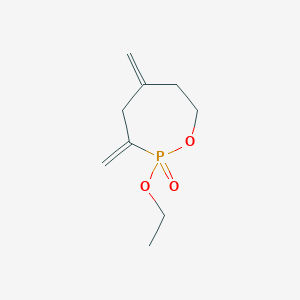
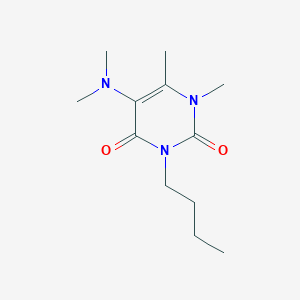
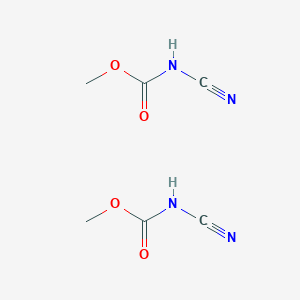


![1,4-Dimethyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B9246.png)
![(4E)-1-[2-(1,3-dioxolan-2-yl)ethyl]-4-[(E)-3-[1-[2-(1,3-dioxolan-2-yl)ethyl]quinolin-1-ium-4-yl]prop-2-enylidene]quinoline;bromide](/img/structure/B9247.png)
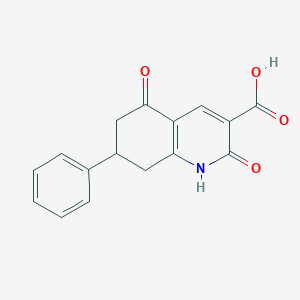
![1,7,7-Trimethylspiro[bicyclo[2.2.1]heptane-3,1'-cyclopentane]-2-ol](/img/structure/B9250.png)

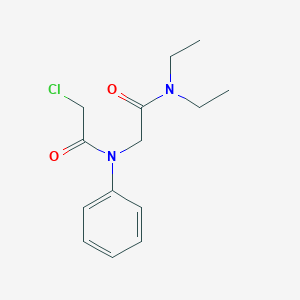
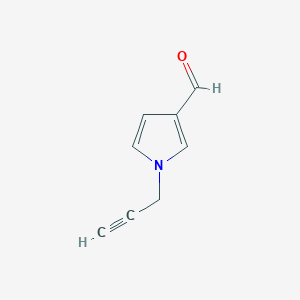
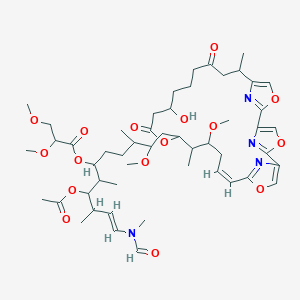
![2-[2-(2,5-Dimethyl-1,3-benzodioxol-2-yl)ethoxy]-N,N-diethylethanamine;2-hydroxypropane-1,2,3-tricarboxylic acid](/img/structure/B9262.png)
